molecular formula C17H11F3N4OS2 B258387 N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

货号 B258387
分子量: 408.4 g/mol
InChI 键: WOISBJHHTGNSKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide is a chemical compound that has been extensively studied in recent years due to its potential therapeutic properties. This compound is commonly referred to as BTA-EG6 and has been found to have a wide range of applications in scientific research.

作用机制

The mechanism of action of BTA-EG6 is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
BTA-EG6 has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. These effects make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

实验室实验的优点和局限性

One of the main advantages of using BTA-EG6 in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and signaling pathways. However, one of the limitations of using BTA-EG6 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

未来方向

There are several future directions for the study of BTA-EG6, including the development of new drug formulations, the identification of new targets for its therapeutic effects, and the optimization of its synthesis and purification methods. Additionally, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.

合成方法

The synthesis of BTA-EG6 involves a multistep process that requires the use of several reagents and catalysts. The first step involves the reaction between 2-mercaptobenzothiazole and ethyl chloroacetate in the presence of a base to form the intermediate product, which is then further reacted with 3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinethiol in the presence of a catalyst to yield BTA-EG6.

科学研究应用

BTA-EG6 has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs.

属性

产品名称

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

分子式

C17H11F3N4OS2

分子量

408.4 g/mol

IUPAC 名称

N-(1,3-benzothiazol-2-yl)-2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H11F3N4OS2/c1-9-6-13(17(18,19)20)23-15(10(9)7-21)26-8-14(25)24-16-22-11-4-2-3-5-12(11)27-16/h2-6H,8H2,1H3,(H,22,24,25)

InChI 键

WOISBJHHTGNSKL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC3=CC=CC=C3S2)C(F)(F)F

规范 SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC3=CC=CC=C3S2)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。